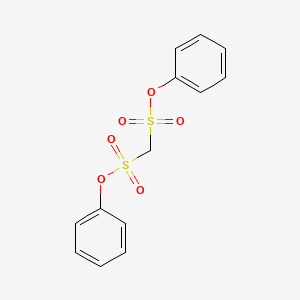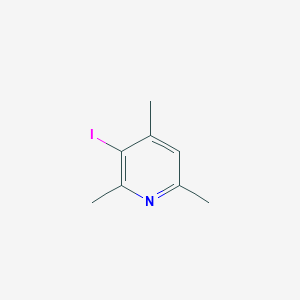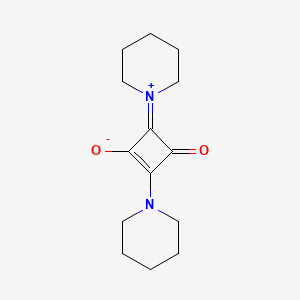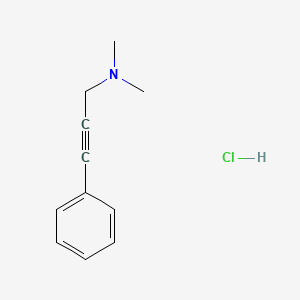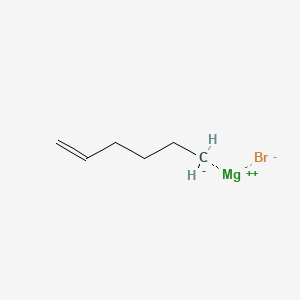
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Vue d'ensemble
Description
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate, also known as EAPPC, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrrole derivative and has been synthesized using various methods. EAPPC has been found to have a mechanism of action that involves the inhibition of certain enzymes, which has led to its use in various biochemical and physiological studies.
Applications De Recherche Scientifique
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate has been used in various scientific research applications, including as an inhibitor of certain enzymes. For example, Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. Inhibition of COX-2 has been found to be beneficial in the treatment of various inflammatory diseases, such as arthritis and cancer. Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that plays a role in the transmission of nerve impulses. Inhibition of AChE has been found to be beneficial in the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate involves the inhibition of certain enzymes, such as COX-2 and AChE. Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate binds to the active site of these enzymes, preventing their activity. This inhibition leads to a decrease in the production of inflammatory molecules, such as prostaglandins, and an increase in the levels of neurotransmitters, such as acetylcholine.
Biochemical and Physiological Effects:
Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate has been found to have various biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate has been shown to decrease the production of inflammatory molecules, such as prostaglandins, and increase the levels of anti-inflammatory molecules, such as interleukin-10. Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate has also been found to protect neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate in lab experiments is its ability to selectively inhibit certain enzymes, such as COX-2 and AChE. This allows researchers to study the effects of these enzymes on various biological processes. However, one limitation of using Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate in lab experiments is its potential toxicity. Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate has been found to be toxic to certain cell types, such as liver cells, at high concentrations.
Orientations Futures
There are several future directions for research involving Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate. One direction is the development of more selective inhibitors of COX-2 and AChE based on the structure of Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate. Another direction is the study of the effects of Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate on other biological processes, such as cell proliferation and differentiation. Additionally, the potential use of Ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate in the treatment of various diseases, such as Alzheimer's disease and cancer, should be further explored.
Propriétés
IUPAC Name |
ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-24-20(23)18-13-19(15-7-5-4-6-8-15)22(14(18)2)17-11-9-16(21)10-12-17/h4-13H,3,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPACEHKDFRAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371308 | |
| Record name | ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306936-25-4 | |
| Record name | ethyl 1-(4-aminophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

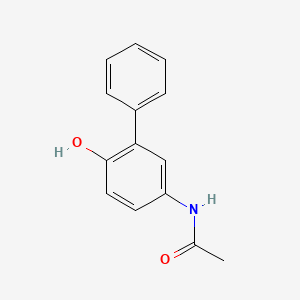

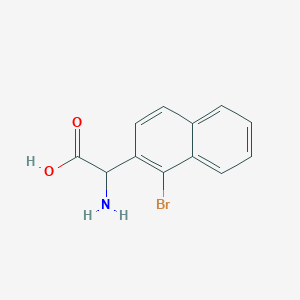
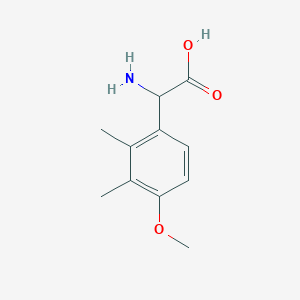
![1,3-Benzodioxol-5-ol, 6-[(2,3-dimethoxyphenyl)-1-pyrrolidinylmethyl]-](/img/structure/B1654954.png)

![4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B1654957.png)
![5-[(E)-(hydroxyimino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1654960.png)
